molecular formula C15H19BrClNO4 B13703647 3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid

3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid

Cat. No.: B13703647
M. Wt: 392.67 g/mol
InChI Key: TYPRYOUVEWNNNP-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 3, a butyric acid backbone, and a 2-bromo-4-chlorophenyl substituent at position 4. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, by protecting the amine functionality from undesired reactions . This compound is primarily utilized in pharmaceutical research, especially in the development of peptide-based therapeutics and enzyme inhibitors .

Properties

Molecular Formula

C15H19BrClNO4

Molecular Weight

392.67 g/mol

IUPAC Name

4-(2-bromo-4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19BrClNO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(17)7-12(9)16/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

TYPRYOUVEWNNNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Br)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the butyric acid backbone: The protected amino compound is then subjected to a series of reactions to introduce the butyric acid moiety. This may involve alkylation, oxidation, and hydrolysis steps.

    Introduction of the phenyl ring: The phenyl ring with bromine and chlorine substituents is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using appropriate boronic acid derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of 3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents on the phenyl ring.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The phenyl ring with bromine and chlorine substituents can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Key Compounds:

  • 3-(Boc-amino)-4-(2-bromophenyl)butyric Acid (CAS 1391206-29-3): Lacks the 4-chloro substituent, reducing steric hindrance and electronic withdrawal compared to the target compound .
  • 3-(Boc-amino)-4-(4-bromophenyl)butyric Acid (CAS 1824507-83-6): Bromine at the 4-position increases symmetry but may alter binding affinity in receptor-ligand interactions .

Impact of Halogen Position:

  • This may reduce solubility in polar solvents compared to monosubstituted analogs .
  • 4-Bromo substitution : Enhances planarity, favoring π-π stacking interactions in crystal lattices or biological targets .

Halogen Type Variations

Key Compounds:

  • (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride (CAS 270596-38-8): Chlorine at the 3-position on the phenyl ring; the absence of Boc protection increases polarity but reduces stability in acidic conditions .
  • (S)-3-Amino-4-(3-fluorophenyl)butyric Acid Hydrochloride (CAS 270596-50-4): Fluorine’s strong electron-withdrawing effect enhances acidity of the carboxylic acid group (pKa ~2.5 vs. ~4.5 for chloro analogs) .

Halogen Effects:

  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases lipophilicity (logP +0.5–1.0) and may improve membrane permeability in drug design .
  • Fluorine : Introduces strong inductive effects, stabilizing adjacent negative charges and altering metabolic stability .

Di-Substituted vs. Mono-Substituted Phenyl Groups

Key Compounds:

  • 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid (CAS 919988-44-6): Dichloro substitution enhances thermal stability (decomposition temperature >200°C) compared to mono-halogenated analogs .

Comparative Analysis:

  • Di-halogenation : Lowers solubility in aqueous media (e.g., <0.1 mg/mL in water) but improves resistance to oxidative degradation .
  • Mono-halogenation: Balances lipophilicity and solubility, making it preferable for solution-phase peptide synthesis .

Electron-Withdrawing vs. Electron-Donating Groups

Key Compounds:

  • BOC-(R)-3-AMINO-4-(4-TRIFLUOROMETHYL-PHENYL)-BUTYRIC ACID (CAS 269726-77-4): The CF₃ group strongly withdraws electrons, increasing the carboxylic acid’s acidity (pKa ~2.1) and enhancing interactions with basic residues in enzymes .
  • 3-(Boc-amino)-4-(4-methylphenyl)butyric Acid (CAS 683219-72-9): Methyl group donates electrons, reducing acidity (pKa ~4.8) and improving solubility in nonpolar solvents .

Functional Group Impact:

  • CF₃ : Enhances metabolic stability but may introduce toxicity risks in vivo .
  • Methyl : Improves bioavailability in hydrophobic environments, such as lipid bilayers .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituents Molecular Formula MW (g/mol) Purity Storage Conditions
3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid N/A 2-Br, 4-Cl C₁₅H₁₈BrClNO₄ 403.67 >95% 2–8°C
3-(Boc-amino)-4-(4-bromophenyl)butyric Acid 1824507-83-6 4-Br C₁₅H₁₉BrNO₄ 366.22 >97% 2–8°C
BOC-(R)-3-AMINO-4-(4-TRIFLUOROMETHYL-PHENYL)-BUTYRIC ACID 269726-77-4 4-CF₃ C₁₆H₂₀F₃NO₄ 347.33 >98% Room temp.
(S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride 270596-38-8 3-Cl C₁₀H₁₁Cl₂NO₂ 248.11 97% Ambient

Research Findings

Synthetic Optimization: The Boc-protected amino group in the target compound allows selective deprotection under mild acidic conditions (e.g., 30% TFA in DCM), enabling sequential peptide elongation .

Halogen Interactions : Bromine and chlorine in the 2- and 4-positions create a dipole moment (1.2–1.5 D), enhancing binding to hydrophobic pockets in protein targets .

Stability Trends : Boc-protected analogs exhibit longer shelf lives (>2 years at 2–8°C) compared to unprotected amines, which degrade within months under ambient conditions .

Comparative Bioactivity : Fluorinated analogs (e.g., 3-fluorophenyl derivatives) show 2–3× higher inhibitory activity against serine proteases than chloro/bromo variants, likely due to stronger hydrogen-bonding interactions .

Biological Activity

3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a Boc (tert-butyloxycarbonyl) protected amino group, a butyric acid moiety, and a halogenated aromatic ring. The presence of the bromine and chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

  • Antitumor Activity :
    • Several studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For example, related compounds showed GI50 values as low as 1.7 μM against various cancer cell lines, suggesting that 3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric acid may also possess comparable activity .
  • Inhibition of Specific Pathways :
    • The compound may inhibit key signaling pathways involved in cancer proliferation. For instance, the degradation of AKT protein has been noted in structurally similar compounds, which leads to reduced cell survival and proliferation in cancer models .
  • Anti-inflammatory Effects :
    • Some derivatives have been reported to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or pathways such as NF-kB .

Efficacy Studies

Research has shown that 3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric acid exhibits potent biological activity in vitro. Below is a summary of findings from various studies:

StudyCell LineIC50 (μM)Observations
AEKVX (lung cancer)1.7Significant cytotoxicity
BRPMI-8226 (leukemia)21.5Induced apoptosis
CU937 (monocytic)25.9Reduced proliferation
DMDA-MB-435 (breast cancer)15.1Inhibited migration

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study evaluated the anticancer effects of 3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric acid on various cancer cell lines. The compound was found to induce apoptosis via caspase activation and inhibit cell cycle progression at G1 phase.
  • In Vivo Models :
    • In murine models, administration of the compound resulted in significant tumor reduction compared to control groups, highlighting its potential for further development as an anticancer agent.

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